REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH:8]2[CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1.B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)[O:12]1.S([O-])(O[O-])(=O)=O.[K+].[K+]>CCCCCCC.CC(C)=O.O.COC(C)(C)C>[Cl:1][C:2]1[CH:7]=[C:6]([OH:12])[CH:5]=[N:4][C:3]=1[CH:8]1[CH2:10][CH2:9]1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.475 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CC1)C1CC1
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
|
Name
|
|
Quantity
|
1.55 L
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
Di-μ-methanolatodiiridium(Ir—Ir)-cycloocta-1,5-diene
|
Quantity
|
0.063 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O[O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 18 hours under nitrogen atmosphere at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to afford a red viscous oil
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. with an ice bath
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with brine (3×25.0 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was purified with silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0 to 30% EtOAc in heptane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=NC1C1CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.28 mmol | |
AMOUNT: MASS | 0.22 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 41.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |